5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid
Description
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid (CAS: 696648-38-1) is a furoic acid derivative with the molecular formula C₁₄H₁₄O₅S and a molecular weight of 294.32 g/mol . Its structure comprises a 2-furoic acid backbone substituted at the 5-position with a [(2-methylbenzyl)sulfonyl]methyl group. This compound is of interest in medicinal chemistry for its structural features, which may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-10-4-2-3-5-11(10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLWYIBVBBDEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzyl chloride and furoic acid.
Sulfonylation: The 2-methylbenzyl chloride undergoes sulfonylation with a sulfonyl chloride reagent to form 2-methylbenzyl sulfonyl chloride.
Coupling Reaction: The 2-methylbenzyl sulfonyl chloride is then reacted with furoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted furoic acid derivatives.
Scientific Research Applications
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furoic acid core can also interact with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Structural Analogues with Variations in Substituent Position or Type
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
- Substituent Position: The positional isomerism in benzyl groups (2-methyl vs. 3-methyl or 4-methyl) alters steric and electronic effects.
- Functional Group Variations : Replacing the sulfonyl group with a thioether (e.g., 5-{[(4-methylphenyl)thio]methyl}-2-furoic acid) decreases polarity and increases susceptibility to oxidation, which could affect metabolic stability .
- Biological Activity : TOFA () demonstrates inhibition of acetyl-CoA carboxylase via its CoA ester, suggesting that sulfonyl-containing analogues like the target compound might exhibit similar mechanisms if metabolized to reactive intermediates. However, the bulky benzyl group in the target compound may hinder CoA conjugation .
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfonyl group in the target compound enhances water solubility relative to TOFA’s long alkoxy chain. However, the 2-methylbenzyl group counteracts this by increasing logP (calculated logP ≈ 2.8) .
- Metabolic Stability : Sulfonyl groups are generally resistant to oxidative metabolism compared to thioethers, suggesting the target compound may have a longer half-life than its thioether analogues .
- Crystallinity : and highlight the importance of intermolecular interactions (e.g., O–H⋯O hydrogen bonds) in crystal packing. The target compound’s sulfonyl group may promote stable crystal lattices, impacting formulation and bioavailability .
Biological Activity
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is a compound derived from the furoic acid family, known for its diverse biological activities. The structural features of this compound, particularly the sulfonyl and furoic acid moieties, contribute to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A furoic acid core that allows for hydrogen bonding and π-π interactions.
- A sulfonyl group which can form covalent bonds with nucleophilic residues in proteins.
These interactions are crucial for the compound's biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group facilitates covalent bonding with nucleophilic sites on proteins, leading to modulation of their functions. Additionally, the furoic acid component enhances solubility and interaction with biological membranes, which can influence cellular uptake and distribution.
Antimicrobial Activity
Research indicates that compounds with furoic acid derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of furoic acid demonstrate broad-spectrum antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentrations (MICs) for certain derivatives have been reported as low as 64 µg/mL against E. coli .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models:
- Compounds containing furan rings have been noted for their ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release .
- In animal models, certain furan derivatives have shown significant reductions in inflammation markers when administered .
Anticancer Activity
The anticancer properties of furoic acid derivatives are gaining attention:
- Studies have indicated that modifications on the furan ring can enhance cytotoxic activity against cancer cell lines, particularly colorectal cancer .
- The mechanism often involves induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Case Studies
-
Antimicrobial Efficacy : A study conducted on a series of furan derivatives demonstrated that one particular derivative exhibited superior antibacterial activity compared to traditional antibiotics like streptomycin .
Compound MIC (µg/mL) Target Pathogen Derivative A 64 E. coli Derivative B 32 Staphylococcus aureus - Anti-inflammatory Effects : In a carrageenan-induced rat model, a derivative showed a significant reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects .
- Cytotoxicity Against Cancer Cells : Research on various furan derivatives highlighted that certain compounds led to cell viability reductions in colorectal cancer cell lines by over 50% at specific concentrations .
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid to maximize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonation reactions. Key steps include:
- Base selection : Use potassium carbonate or sodium hydroxide to deprotonate intermediates and facilitate sulfonyl group attachment .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing transition states .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methylbenzyl sulfonyl group at C5 of the furan ring). Key signals include aromatic protons (δ 7.2–7.4 ppm) and sulfonyl methyl groups (δ 2.4–2.6 ppm) .
- IR : Stretching vibrations for sulfonyl (1150–1300 cm) and carboxylic acid (2500–3300 cm) groups validate functional groups .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M+H] and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (pH 2–10) using UV-Vis spectroscopy to detect precipitation .
- Stability studies : Conduct accelerated degradation tests (40–60°C, 75% humidity) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonyl groups) indicate susceptibility to moisture .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Comparative assay validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Structural analogs : Synthesize derivatives (e.g., replacing 2-methylbenzyl with halogenated benzyl groups) to identify pharmacophore requirements .
- Metabolite profiling : Use LC-MS to detect in situ degradation products that may interfere with bioactivity .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2, kinases). Focus on sulfonyl and carboxylic acid moieties as hydrogen-bond donors .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions from hydrophobic and electrostatic interactions .
Q. What experimental designs address challenges in isolating enantiomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases for enantiomer separation .
- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonation to control stereochemistry .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .
Q. How do researchers mitigate the compound’s hygroscopicity in formulation studies?
- Methodological Answer :
- Lyophilization : Prepare stable amorphous solid dispersions using trehalose or mannitol as cryoprotectants .
- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to enhance crystalline stability and reduce moisture uptake .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or Logit models using GraphPad Prism to calculate EC/IC values .
- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
Q. How can researchers validate conflicting spectral data (e.g., NMR vs. X-ray) for structural assignments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
